molecular formula C9H13IO2 B8227870 4-Iodobicyclo[2.2.2]octane-1-carboxylic acid

4-Iodobicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B8227870
M. Wt: 280.10 g/mol
InChI Key: AEMUWTWTDIUOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Iodobicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps :

    Starting Material: The synthesis begins with Intermediate 4A.

    Reaction Conditions: Intermediate 4A (1.3 g, 4.4 mmol) is reacted with 1 M NaOH (31 mL, 31 mmol) in THF (30 mL).

    Stirring: The mixture is stirred for 18 hours.

    Workup: The reaction is diluted with 5% citric acid (150 mL) and extracted with ethyl acetate (2 x 75 mL).

    Purification: The organic layers are combined, dried, and concentrated to yield the desired product.

Chemical Reactions Analysis

4-Iodobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Iodobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-Iodobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

4-Iodobicyclo[2.2.2]octane-1-carboxylic acid can be compared with other similar compounds:

    Similar Compounds: These include other iodinated bicyclic compounds and carboxylic acids with similar structures.

    Uniqueness: The presence of both an iodine atom and a carboxylic acid group in a bicyclic structure makes this compound unique.

Properties

IUPAC Name

4-iodobicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMUWTWTDIUOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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